copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
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Overview
Description
. This compound is part of the naphthalocyanine family, which is known for its unique optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) 2,3-naphthalocyanine can be synthesized through a cyclotetramerization reaction of 2,3-dicyanonaphthalene in the presence of a copper salt, such as copper(II) chloride . The reaction is typically carried out in a high-boiling solvent like quinoline or 1-chloronaphthalene under reflux conditions. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Copper(II) 2,3-naphthalocyanine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Copper(II) 2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) or copper(IV) derivatives, while substitution reactions can introduce various functional groups onto the naphthalocyanine core .
Scientific Research Applications
Copper(II) 2,3-naphthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of Copper(II) 2,3-naphthalocyanine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it effective as a photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Copper(II) phthalocyanine: Similar in structure but with a phthalocyanine core instead of a naphthalocyanine core.
Zinc(II) naphthalocyanine: Similar structure but with zinc instead of copper.
Iron(II) naphthalocyanine: Similar structure but with iron instead of copper.
Uniqueness
Copper(II) 2,3-naphthalocyanine is unique due to its specific optical and electronic properties, which make it particularly useful in applications requiring high photostability and strong absorption in the near-infrared region .
Properties
Molecular Formula |
C48H24CuN8 |
---|---|
Molecular Weight |
776.3 g/mol |
IUPAC Name |
copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |
InChI Key |
GSLUMIUEZQSUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] |
Origin of Product |
United States |
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